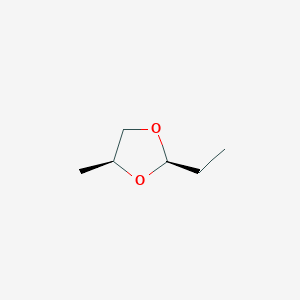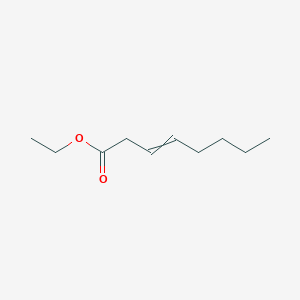
4-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one, commonly known as BB-22, is a synthetic cannabinoid that belongs to the class of indole-3-carboxamides. It was first synthesized in 2012 by a team of researchers at the University of Southern Denmark. BB-22 has gained attention in the scientific community due to its potential therapeutic applications, as well as its use as a research chemical.
Mecanismo De Acción
BB-22 is a synthetic cannabinoid that acts on the cannabinoid receptors in the body. Specifically, it binds to the CB1 and CB2 receptors, which are primarily located in the brain and immune system, respectively. By binding to these receptors, BB-22 can modulate a variety of physiological processes, including pain sensation, inflammation, and immune function.
Efectos Bioquímicos Y Fisiológicos
BB-22 has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation in animal models of rheumatoid arthritis, and to reduce pain in animal models of neuropathic pain. Additionally, BB-22 has been found to modulate immune function, and may have potential as an immunomodulatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BB-22 has several advantages as a research chemical. It is relatively easy to synthesize, and is stable under a variety of conditions. Additionally, it has been well-characterized in terms of its chemical and physical properties, making it a useful tool for researchers. However, like all research chemicals, BB-22 has limitations. Its effects on the human body are not well understood, and its potential side effects are not well characterized.
Direcciones Futuras
There are several potential future directions for research on BB-22. One area of interest is its potential as a therapeutic agent for inflammatory diseases and pain. Further studies are needed to fully characterize its effects in these areas. Additionally, BB-22 may have potential as an immunomodulatory agent, and further studies are needed to explore this possibility. Finally, BB-22 may have potential as a tool for understanding the endocannabinoid system, and further studies are needed to fully characterize its effects on this system.
Métodos De Síntesis
BB-22 can be synthesized using a multi-step process that involves the reaction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one with 4-(bromomethyl)-1H-benzimidazole in the presence of a base such as potassium carbonate. The resulting product is then treated with thioacetamide to obtain the final compound.
Aplicaciones Científicas De Investigación
BB-22 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, BB-22 has been found to have analgesic properties and may be useful in the treatment of pain.
Propiedades
Nombre del producto |
4-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one |
|---|---|
Fórmula molecular |
C19H18N2O3S |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
4-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one |
InChI |
InChI=1S/C19H18N2O3S/c22-16(13-7-8-17-18(12-13)24-10-9-23-17)6-3-11-25-19-20-14-4-1-2-5-15(14)21-19/h1-2,4-5,7-8,12H,3,6,9-11H2,(H,20,21) |
Clave InChI |
KHGQROBXIPLOHN-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCSC3=NC4=CC=CC=C4N3 |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCSC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)








